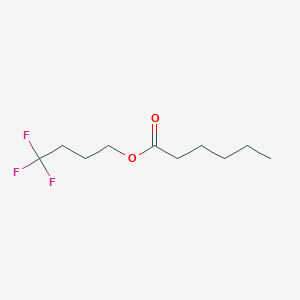
4,4,4-Trifluorobutyl hexanoate
Vue d'ensemble
Description
4,4,4-Trifluorobutyl hexanoate is a chemical compound with the molecular formula C10H17F3O2 . It has an average mass of 226.236 Da and a monoisotopic mass of 226.118057 Da .
Synthesis Analysis
The synthesis process of 4,4,4-Trifluorobutyl hexanoate is skillful and the yield is high . It can be synthesized from Grignard reagent derived from 3-chloro-1,1,1-trifluoropropane .Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluorobutyl hexanoate consists of 10 carbon atoms, 17 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4,4-Trifluorobutyl hexanoate can be inferred from its molecular structure. It has a molecular formula of C10H17F3O2, an average mass of 226.236 Da, and a monoisotopic mass of 226.118057 Da .Applications De Recherche Scientifique
Biosynthesis of Hexanoic Acid in Yeast : A study by Cheon et al. (2014) explored the biosynthesis of hexanoic acid in yeast, Kluyveromyces marxianus. They constructed pathways using combinations of genes from bacteria and yeast, which led to the production of hexanoic acid. This research has implications for the industrial applications of hexanoic acid, which is a precursor for fine chemistry.
Synthesis of Nanocapsules : Liu, Liu, and Warmuth (2008) reported on the synthesis of hexadecaimino nanocapsules using trifluoroacetic acid-catalyzed condensation, as detailed in their study here. These nanocapsules have potential applications in the field of supramolecular chemistry.
Decontamination Properties of Hexafluorine : The efficacy of hexafluorine, a compound used for decontaminating hydrofluoric acid splashes, was investigated in a study conducted by Mathieu et al. (2001). The study, available here, demonstrated its effectiveness in preventing chemical burns and reducing the need for medical treatment.
Properties of Mn4+-Activated Hexafluorotitanate Phosphors : Xu and Adachi (2011) conducted a study on alkali hexafluorotitanate red phosphors, which are relevant in the context of luminescent materials. Their research, which can be found here, explored the synthesis and properties of these phosphors.
Thermosensitive Properties of Phosphazene Derivatives : A study by Uslu and Güvenaltın (2010), available here, investigated hexachlorocyclotriphosphazene derivatives and their thermosensitive properties. These compounds have potential applications in the creation of smart materials.
Food Additives Production in a Microreactor : Šalić, Pindrić, and Zelić (2013) researched the bioproduction of food additives like hexanal and hexanoic acid using biotransformation in microreactors. This study, which can be read here, highlights the potential for improving the quality and purity of these additives.
Removal of Heavy Metals from Water : The research by Abbasi-Garravand and Mulligan (2014), found here, explored the use of reduction and micellar enhanced ultrafiltration methods for removing heavy metals from water, emphasizing the environmental applications of these techniques.
Activation of Metabolic Pathways by Hexanoic Acid : Llorens et al. (2016) conducted a study on the activation of mevalonic and linolenic pathways in plants treated with hexanoic acid. This research, available here, suggests potential agricultural applications in enhancing plant resistance to pathogens.
Analysis of Hexafluoropropane in Plasma and Refrigerants : Hu et al. (2022) investigated the oxidation of hexafluoro-2-butyne in the presence of oxygen, which is relevant in the context of eco-friendly gases in plasma, refrigerants, and electrical insulation. Their findings are detailed here.
Safety And Hazards
4,4,4-Trifluorobutyl hexanoate is classified as a combustible liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, avoiding breathing fumes, mist, spray, vapors, and using only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
4,4,4-trifluorobutyl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3O2/c1-2-3-4-6-9(14)15-8-5-7-10(11,12)13/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMXYUIMFXZJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663087 | |
| Record name | 4,4,4-Trifluorobutyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutyl hexanoate | |
CAS RN |
885276-36-8 | |
| Record name | 4,4,4-Trifluorobutyl hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride](/img/structure/B1419411.png)





![2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1419423.png)
![2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1419424.png)

![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate hydrochloride](/img/structure/B1419427.png)
![2-[4-(Difluoromethoxy)-3-ethoxyphenyl]acetonitrile](/img/structure/B1419428.png)
